3-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide
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Overview
Description
3-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide is a complex organic compound that features a benzothiazole core with a diazepane and pyrimidine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the diazepane and pyrimidine groups. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diazepane or pyrimidine groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole cores but different substituents.
Diazepane derivatives: Molecules featuring the diazepane ring with various functional groups.
Pyrimidine derivatives: Compounds containing the pyrimidine ring with different substituents.
Uniqueness
3-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide is unique due to its specific combination of benzothiazole, diazepane, and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23)14-6-2-1-5-13(14)15(19-24)20-9-4-10-21(12-11-20)16-17-7-3-8-18-16/h1-3,5-8H,4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZCXJLXFGOVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=CC=N2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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